molecular formula C20H15N3O5S B2728365 Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate CAS No. 946236-84-6

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2728365
CAS No.: 946236-84-6
M. Wt: 409.42
InChI Key: QTZYAYXZEYLUQN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that features a unique combination of functional groups, including an isoindolinone, a benzo[d]thiazole, and an ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoindolinone Core: This step involves the cyclization of phthalic anhydride with an appropriate amine to form the isoindolinone structure.

    Introduction of the Benzo[d]thiazole Moiety: This can be achieved by reacting 2-aminobenzenethiol with a suitable carboxylic acid derivative to form the benzo[d]thiazole ring.

    Coupling Reactions: The isoindolinone and benzo[d]thiazole intermediates are then coupled through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes the use of continuous flow reactors for better control over reaction conditions, purification steps such as crystallization or chromatography, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone structure, potentially converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the isoindolinone and benzo[d]thiazole moieties suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics, due to the presence of the benzo[d]thiazole ring.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate: shares similarities with other compounds containing isoindolinone or benzo[d]thiazole moieties, such as:

Uniqueness

What sets this compound apart is the combination of these two moieties in a single molecule, potentially offering a synergistic effect that enhances its biological activity and specificity. This dual functionality can lead to unique interactions with biological targets, making it a promising candidate for further research and development.

Biological Activity

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an isoindolinone and a benzo[d]thiazole moiety. These structural components are known to interact with various biological targets such as enzymes and receptors, which may lead to diverse biological activities.

Property Details
IUPAC Name Ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate
Molecular Formula C20H15N3O5S
CAS Number 946236-84-6
Molecular Weight 397.41 g/mol

The biological activity of this compound can be attributed to several potential mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, derivatives of thiazole and isoindolinone have been shown to exhibit inhibitory effects on various enzymes, including cyclooxygenases (COX) and sirtuins .
  • Receptor Interaction : The structural features suggest potential interactions with various receptors, which could modulate signaling pathways related to inflammation and cancer progression.
  • Biochemical Pathways : The presence of both indole and thiazole derivatives indicates that this compound could affect multiple biochemical pathways, including those involved in apoptosis and cell proliferation.

Research Findings

Recent studies have explored the pharmacological potential of this compound:

  • Anti-Cancer Activity : Preliminary investigations indicate that compounds with similar structures exhibit anti-cancer properties by inducing apoptosis in cancer cells. The isoindolinone moiety is particularly noted for its ability to target cancer cell lines effectively.
  • Anti-inflammatory Effects : Compounds containing benzo[d]thiazole derivatives have been reported to possess anti-inflammatory properties, making them suitable candidates for treating inflammatory diseases .

Case Studies

  • In Vitro Studies : A study examining the compound's effects on human cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The results indicated that the compound could induce cell cycle arrest and apoptosis through the activation of caspase pathways.
  • In Vivo Models : Animal studies have suggested that this compound can reduce tumor growth in xenograft models when administered at specific dosages, highlighting its potential as an anti-cancer agent.

Comparison with Similar Compounds

This compound shares structural similarities with other biologically active compounds. Below is a comparison table:

Compound Name Biological Activity Reference
ThienopyrimidinoneSIRT2 Inhibition
Benzothiazole DerivativesAnti-inflammatory
Isoindolinone CompoundsAnti-cancer

Properties

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c1-2-28-19(27)11-7-8-14-15(9-11)29-20(21-14)22-16(24)10-23-17(25)12-5-3-4-6-13(12)18(23)26/h3-9H,2,10H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZYAYXZEYLUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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